molecular formula C7H3ClINO B12869813 2-Chloro-4-iodobenzo[d]oxazole

2-Chloro-4-iodobenzo[d]oxazole

Cat. No.: B12869813
M. Wt: 279.46 g/mol
InChI Key: BQCVKJLQLKBJKM-UHFFFAOYSA-N
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Description

2-Chloro-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-Chloro-4-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with 2-chloro-4-iodobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloro-4-iodobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles with different oxidation states.

    Coupling Reactions: The presence of halogen atoms makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity . The molecular targets and pathways involved vary based on the functional groups attached to the benzoxazole ring and the specific biological system being studied .

Comparison with Similar Compounds

2-Chloro-4-iodobenzo[d]oxazole can be compared with other benzoxazole derivatives such as:

    2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.

    2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different potency and selectivity.

    2-Chloro-5-iodobenzo[d]oxazole: A structural isomer with potentially different reactivity and biological properties.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-4-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI Key

BQCVKJLQLKBJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)Cl

Origin of Product

United States

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